

The Natural Provenance of Crotonic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-Butenoic acid

Cat. No.: B8817556

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An In-depth Examination of the Natural Sources, Biosynthesis, and Quantification of Crotonic Acid

This technical guide provides a comprehensive overview of the natural occurrence of crotonic acid, a short-chain unsaturated carboxylic acid with diverse applications in the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its natural sources, quantitative data, biosynthetic pathways, and methodologies for its extraction and analysis.

Natural Occurrence of Crotonic Acid

Crotonic acid, systematically known as (2E)-but-2-enoic acid, is found in various natural sources, including plants and microorganisms. Its presence in the natural world is of significant interest for its potential as a bioactive compound and a building block for chemical synthesis.

Plant Kingdom

Crotonic acid has been identified in several plant species, most notably in the seeds of *Croton tiglium* and *Daucus carota* (carrot).

- *Croton tiglium*: The seeds of this plant, commonly known as purging croton, are a well-documented source of crotonic acid. The compound is present in the seed oil, although its name is based on an initial erroneous belief that it was a saponification product of this oil.

- *Daucus carota*: Water extracts from the seeds of various carrot varieties, particularly the 'Perfekcja' cultivar, have been shown to contain crotonic acid. It is considered a bioactive factor in carrot seeds, exhibiting allelopathic and autotoxic properties that can inhibit the growth of other plant species.

Microbial World

Certain microorganisms are capable of producing crotonic acid, either naturally or through metabolic engineering.

- **Metabolically Engineered Yeast**: The yeast *Yarrowia lipolytica* has been successfully engineered to produce crotonic acid. By introducing and overexpressing genes from the butanol-forming pathway of *Clostridium beijerinckii* and a thioesterase gene from *Bacteroides thetaiotaomicron*, researchers have demonstrated the microbial production of this acid.
- **Bacterial Degradation Product**: Crotonic acid can be a degradation product of polyhydroxyalkanoates (PHAs), which are biopolymers produced by various bacteria, such as *Cupriavidus necator*.

Other Natural Sources

Crotonic acid is also a known metabolite in fatty acid degradation pathways and has been found in crude wood distillate.

Quantitative Data on Natural Occurrence

The concentration of crotonic acid in its natural sources can vary. The following table summarizes the available quantitative data.

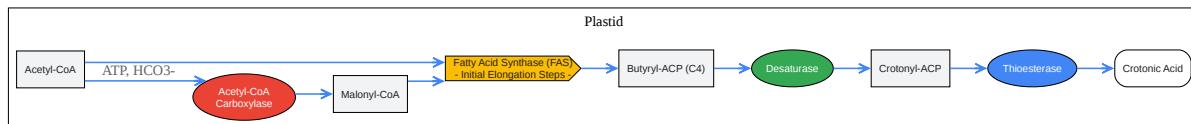
Natural Source	Part	Concentration	Reference
Croton tiglium	Seed Powder	0.001 mg/g	[1]
Daucus carota (Carrot)	Seeds	High levels suggested, but specific quantitative data is not readily available in the reviewed literature.	[2] [3]
Engineered <i>Yarrowia lipolytica</i>	Culture Broth	Up to 123.5 ± 6.8 mg/L	

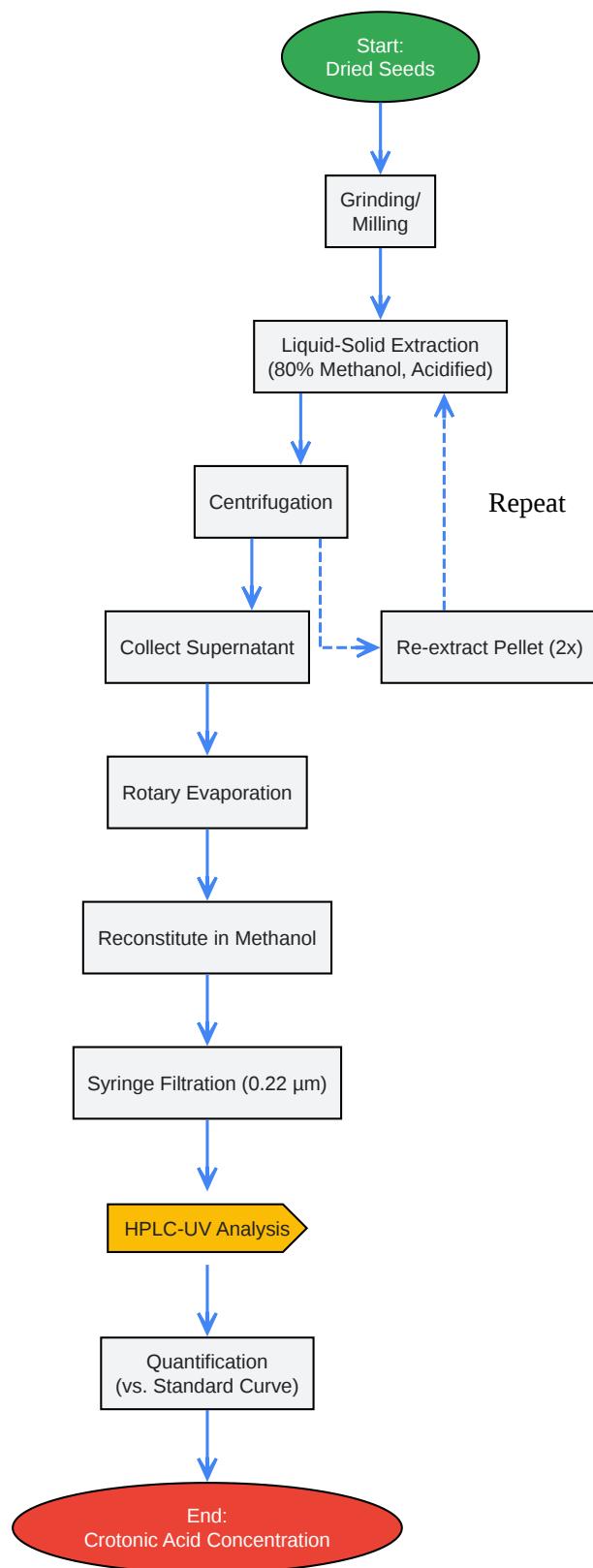
Biosynthesis of Crotonic Acid in Plants

The precise biosynthetic pathway of crotonic acid in plants has not been fully elucidated. However, based on the general principles of fatty acid synthesis, a plausible pathway can be proposed. It is likely derived from the initial steps of the fatty acid synthase (FAS) complex, which operates in the plastids.

The synthesis would begin with the condensation of acetyl-CoA and malonyl-CoA to form a four-carbon intermediate. A subsequent desaturation step would introduce the double bond, leading to the formation of crotonyl-ACP, which is then hydrolyzed to release free crotonic acid.

Below is a diagram illustrating the proposed biosynthetic pathway of crotonic acid in plants.



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